Gavestinel

NMDA Receptor Radioligand Binding Receptor Pharmacology

Gavestinel (GV150526A) is the definitive selective antagonist for the NMDA receptor glycine co-agonist site (Kd = 0.8 nM, >3,000-fold selectivity vs. other iGluR sites). Unlike glutamate-site antagonists (Selfotel) or channel blockers (Aptiganel), it lacks PCP-like psychotomimetic effects, abuse liability, and neuronal vacuolization. Its 6-hour therapeutic window in MCAO models and clean Phase III safety profile provide unmatched relevance. Choose Gavestinel to eliminate confounding off-target variables in synaptic plasticity, excitotoxicity, and behavioral neuroscience research.

Molecular Formula C18H12Cl2N2O3
Molecular Weight 375.2 g/mol
CAS No. 153436-22-7
Cat. No. B117479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGavestinel
CAS153436-22-7
Synonyms1H-indole-2-carboxylic acid, 4,6-dichloro-3-((1E)-3-oxo-3-(phenylamino)-1-propenyl)-, monosodium salt
3-(2-((phenylamino)carbonyl)ethenyl)-4,6-dichloroindole-2-carboxylic acid
4,6-dichloro-3-((E)-2-(phenylcarbamoyl)vinyl)indole-2-carboxylic acid
Gavestinel
gavestinel sodium
GV 150526A
GV-150526A
GV-150526X
GV150526
GV150526A
Molecular FormulaC18H12Cl2N2O3
Molecular Weight375.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O.[Na]
InChIInChI=1S/C18H12Cl2N2O3/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11/h1-9,22H,(H,21,23)(H,24,25)/b7-6+
InChIKeyWZBNEZWCNKUOSM-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gavestinel (CAS 153436-22-7): Procurement Overview of a High-Affinity NMDA Receptor Glycine Site Antagonist


Gavestinel (GV150526A) is a synthetic indole-2-carboxylic acid derivative that acts as a selective, non-competitive antagonist at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor complex [1]. Initially developed by GlaxoSmithKline as an investigational neuroprotective agent, it reached Phase III clinical evaluation for acute ischemic stroke [2]. Its molecular formula is C₁₈H₁₂Cl₂N₂O₃ (free acid; MW 375.20), and it is often supplied as the sodium salt for enhanced solubility in aqueous solutions [3].

Why In-Class NMDA Antagonists Cannot Substitute for Gavestinel: The Case for Compound-Specific Selectivity and Safety Profiles


Procurement decisions for NMDA antagonists cannot be based solely on target class due to profound differences in binding site, subunit selectivity, and off-target profiles. Gavestinel's specific interaction with the glycine co-agonist site distinguishes it fundamentally from competitive glutamate-site antagonists like Selfotel or channel blockers like Aptiganel, which have been associated with intolerable CNS adverse effects and clinical trial failures [1]. Furthermore, even among glycine site antagonists, small structural variations yield significant differences in receptor subunit selectivity, as shown by Gavestinel's distinct binding profile compared to its close analog GV196,771A [2]. Substituting with a generic 'NMDA antagonist' therefore risks introducing confounding variables in research models, invalidating established structure-activity relationships and specific pharmacological benchmarks.

Gavestinel Quantitative Differentiation: Comparative Evidence for Informed Compound Selection


Target Engagement: High-Affinity Binding to the NMDA Glycine Site (Kd = 0.8 nM)

Gavestinel demonstrates sub-nanomolar affinity for the glycine site of the NMDA receptor, a key differentiating factor from other classical glycine site antagonists. Saturation binding studies using [³H]GV150526A in rat cerebral cortical membranes determined a Kd value of 0.8 nM (pKd = 9.08) [1]. This is over 80-fold more potent than the classical antagonist 5,7-dichlorokynurenic acid (DCKA), which has a reported KB of 65 nM [2]. The high affinity is further supported by a Ki value of 8.5 nM for displacement of [³H]glycine binding [3].

NMDA Receptor Radioligand Binding Receptor Pharmacology Neuroprotection

Receptor Selectivity: >3,000-Fold Preference for the NMDA Glycine Site

Gavestinel's utility in research is reinforced by its exceptional receptor selectivity. It binds to the glycine site of the NMDA receptor with a Ki of 0.003 µM, which is over 3,000-fold more potent than its affinity for the glutamate binding site of the NMDA receptor (Ki = 10 µM) and similarly superior to AMPA (Ki = 7.94 µM) and kainate (Ki = 3.98 µM) receptors [1]. This is in contrast to broader-spectrum glutamate receptor antagonists. Furthermore, it exhibits minimal activity (IC50 > 10 µM) across a diverse panel of 70 other receptors, ion channels, and enzymes [1].

Receptor Selectivity Off-Target Profiling Pharmacology Drug Discovery

In Vivo Neuroprotection: Reduction of Infarct Volume with Extended Therapeutic Window

Gavestinel provides robust neuroprotection in a well-validated in vivo model of focal cerebral ischemia. In the rat middle cerebral artery occlusion (MCAO) model, post-ischemia intravenous administration of Gavestinel at 3 mg/kg resulted in a significant reduction of infarct volume compared to vehicle-treated controls [1]. A critical feature differentiating Gavestinel from many other neuroprotective agents, such as the NMDA channel blocker MK-801, is its extended therapeutic window: a significant protective effect was observed even when treatment was delayed for up to 6 hours post-occlusion [1][2].

In Vivo Pharmacology Ischemic Stroke MCAO Model Neuroprotection

Favorable Safety and Behavioral Profile: Lack of PCP-like Effects and Abuse Liability

A key differentiator for Gavestinel among NMDA antagonists is its favorable behavioral safety profile. Unlike NMDA channel blockers such as phencyclidine (PCP) and MK-801, which produce psychotomimetic effects and have high abuse potential, Gavestinel does not substitute for PCP in drug discrimination assays in rats (1-56 mg/kg i.p.) and rhesus monkeys (1-30 mg/kg s.c.), nor does it support self-administration in monkeys [1]. Additionally, preclinical studies confirm that Gavestinel, unlike other NMDA blockers, does not produce neuronal vacuolization or cognitive deficits [2].

Behavioral Pharmacology Drug Discrimination Self-Administration Safety Pharmacology

Clinical Translation: Defined Phase III Safety and Tolerability Profile in Stroke Patients

While ultimately failing to demonstrate efficacy for the primary endpoint of functional outcome in acute ischemic stroke, Gavestinel's Phase III clinical program (GAIN Americas and GAIN International trials) provides a wealth of human safety and pharmacokinetic data that is unavailable for many research compounds [1]. The trials demonstrated that Gavestinel, administered as an 800 mg loading dose followed by 200 mg every 12 hours for 3 days, was well-tolerated with no serious safety issues reported [1]. This is in stark contrast to the clinical development of other NMDA antagonists like Selfotel and Aptiganel, whose trials were prematurely terminated due to safety concerns including higher mortality and worse functional outcomes [2].

Clinical Trial Stroke Human Safety Translational Research

Gavestinel Application Scenarios: Translating Unique Pharmacological Properties into Research Value


Definitive NMDA Receptor Glycine Site Antagonism in Receptor Pharmacology

Use Gavestinel as a gold-standard tool to study the functional role of the NMDA receptor glycine site. Its sub-nanomolar affinity (Kd = 0.8 nM) [1] and high selectivity (>3,000-fold vs. other iGluR sites) [2] ensure potent and specific blockade, minimizing confounding off-target effects. This is critical for dissecting glycine site-mediated signaling pathways in synaptic plasticity, excitotoxicity, and neurodevelopment.

Modeling Neuroprotection with an Extended Therapeutic Window in Preclinical Ischemia

Employ Gavestinel in in vivo models of focal cerebral ischemia (e.g., MCAO) where a clinically relevant therapeutic window is required. Its demonstrated efficacy in significantly reducing infarct volume when administered up to 6 hours post-occlusion [3] makes it a superior tool compared to narrow-window NMDA channel blockers for evaluating post-ischemic interventions and combination therapies.

Behavioral Studies Requiring NMDA Modulation Without Psychotomimetic Confounds

Incorporate Gavestinel in behavioral neuroscience research where the cognitive and psychotomimetic side effects of classical NMDA antagonists would confound results. Its demonstrated lack of PCP-like discriminative stimulus effects, absence of abuse liability [4], and lack of neuronal vacuolization [5] allow for the study of NMDA receptor function in learning, memory, and reward without these significant limitations.

Translational Research and Drug Development Benchmarking

Utilize Gavestinel as a well-characterized reference compound for benchmarking novel NMDA receptor modulators. Its extensive preclinical and clinical data package, including defined human pharmacokinetics and a clean Phase III safety profile [6], provides a unique and valuable comparator for evaluating the translational potential and safety margins of new chemical entities targeting this pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gavestinel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.